Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate

Process Chemistry Oxidation/Aromatization Pyridine Synthesis

Avoid off-spec intermediates and failed downstream chemistry. This fully aromatic tetra-substituted pyridine is the required oxidation state for the Bayer glucagon antagonist synthetic route. The corresponding 1,4-dihydropyridine (CAS 132008-67-4) cannot substitute. Key differentiators: • Validated oxidative aromatization route (86-98% yield at 750 g scale) supports scalable cost-effective procurement. • Unambiguous analytical profile: white crystalline solid, MP 84-85 °C, LogP 4.71. • Dimethyl ester provides orthogonal reactive handles; diethyl ester analog (CAS 124863-79-2) introduces different steric/electronic properties.

Molecular Formula C21H24FNO4
Molecular Weight 373.4 g/mol
CAS No. 122549-42-2
Cat. No. B017188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate
CAS122549-42-2
Synonyms4-(4-Fluorophenyl)-2,6-bis(1-methylethyl)-3,5-pyridinedicarboxylic Acid 3,5-Dimethyl Ester; 
Molecular FormulaC21H24FNO4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(C(=N1)C(C)C)C(=O)OC)C2=CC=C(C=C2)F)C(=O)OC
InChIInChI=1S/C21H24FNO4/c1-11(2)18-16(20(24)26-5)15(13-7-9-14(22)10-8-13)17(21(25)27-6)19(23-18)12(3)4/h7-12H,1-6H3
InChIKeyUWVBURCRJLZZKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Compound Class


Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate (CAS 122549-42-2) is a fully aromatic, tetra-substituted pyridine-3,5-dicarboxylate diester bearing 2,6-diisopropyl and 4-(4-fluorophenyl) substituents [1]. It belongs to the 4-aryl-pyridine class and serves as a key synthetic intermediate in the preparation of 5-hydroxyalkyl-4-phenylpyridine glucagon receptor antagonists, a program originated at Bayer Research Center [2][3]. The compound is obtained by oxidative aromatization of the corresponding 1,4-dihydropyridine precursor (CAS 132008-67-4) and is supplied as a white crystalline solid with a melting point of 84–85 °C and a molecular formula of C₂₁H₂₄FNO₄ (MW 373.4 g/mol) [1].

✓ Documented intermediate in Bayer glucagon antagonist program
✓ Fully aromatized pyridine core for electrophilic reactions
✓ Scalable methyl nitrite oxidation methodology

Why Generic Substitution Fails


The 4-aryl-pyridine-3,5-dicarboxylate scaffold is highly sensitive to both oxidation state and ester substitution pattern. The fully aromatic pyridine form (CAS 122549-42-2) is the required oxidation state for downstream synthetic manipulations in glucagon antagonist programs [1][2]; the corresponding 1,4-dihydropyridine (CAS 132008-67-4) differs in molecular weight (375.4 vs. 373.4 g/mol), melting point (113–117 °C vs. 84–85 °C), and LogP (4.01 vs. 4.71), and cannot substitute in reactions requiring the electron-deficient aromatic pyridine ring [3][4]. Furthermore, the dimethyl ester is specifically documented in the Bayer synthetic route, while the diethyl ester analog (CAS 124863-79-2, MW 401.5) introduces different steric and electronic properties at the 3,5-positions that alter reactivity in subsequent reduction and functionalization steps . Generic substitution without verifying oxidation state and ester identity risks failed downstream chemistry and off-specification intermediates.

Oxidation state 1,4-Dihydropyridine analog differs in aromaticity and reactivity; may not serve as electrophile in downstream steps.
Ester identity Diethyl ester introduces steric bulk at 3,5-positions; deviates from documented Bayer synthetic route.

Quantitative Differentiation Evidence


Synthetic Yield: Methyl Nitrite vs. Sulfur Oxidation

The methyl nitrite-based oxidative aromatization method described in US Patent 6,392,050 delivers isolated yields of 86–98% for 4-(4-fluorophenyl)-2,6-diisopropyl-3,5-di(methoxycarbonyl)-pyridine from the corresponding 1,4-dihydropyridine [1]. In contrast, the prior art sulfur oxidation method (US Patent 4,950,675) yields considerably less than 40% under comparable substrate loading and produces highly toxic hydrogen sulfide as a by-product [1]. This represents a yield improvement of >2.2-fold (98% vs. <40%). Three patent examples demonstrate reproducibility: Example 2 (HCl catalyst): 98%; Example 4 (acetic acid catalyst): 95%; Example 3 (methanolic HCl): 90.5% [1].

Synthetic Yield
Head-to-head
86–98% (methyl nitrite) vs. <40% (sulfur)
Reported yield advantage supports scalable process selection
Validated at 750 g scale; H₂S by-product avoided
Process Chemistry Oxidation/Aromatization Pyridine Synthesis

Oxidation State: Aromatic Pyridine vs. Dihydropyridine

CAS 122549-42-2 is the fully aromatized pyridine (C₂₁H₂₄FNO₄, MW 373.4), whereas CAS 132008-67-4 is the corresponding 1,4-dihydropyridine (C₂₁H₂₆FNO₄, MW 375.4), differing by two hydrogen atoms [1]. Key physicochemical differences include: melting point 84–85 °C (pyridine) vs. 113–117 °C (dihydropyridine) [1][2]; computed LogP 4.71 vs. 4.01 [1][3]; and calculated PSA 65.49 Ų vs. 64.63 Ų [1][3]. The aromatic pyridine is electron-deficient and serves as the electrophilic partner in subsequent synthetic transformations toward glucagon receptor antagonists, whereas the electron-rich dihydropyridine is unsuitable for these reactions without prior oxidation [4].

Oxidation State
Reported
Aromatic (MP 84–85°C, LogP 4.71) vs. dihydropyridine (MP 113–117°C, LogP 4.01)
Melting point and LogP differentiate oxidation states
Identity confirmation by simple analytical methods
Oxidation State Aromatic vs. Non-Aromatic Intermediate Differentiation

Ester Specificity: Dimethyl vs. Diethyl Ester

The dimethyl ester (CAS 122549-42-2, MW 373.4) and diethyl ester (CAS 124863-79-2, MW 401.5) analogs differ markedly in molecular weight (ΔMW: −28.1 g/mol) and steric bulk at the 3,5-positions [1]. The Smith et al. (2002) SAR study on 4-aryl-pyridine glucagon antagonists specifically employed the dimethyl ester scaffold for the core SAR exploration, establishing that only small substituents are tolerated at the 3′- and 4′-positions of the 4-aryl ring [2]. The dimethyl ester is the documented intermediate in the Bayer synthetic route leading to potent antagonists with IC₅₀ values in the 10–25 nM range after further elaboration [2][3]. The diethyl ester, while structurally related, has a higher molecular weight (401.5 vs. 373.4) and different steric profile, and is not explicitly documented in the published Bayer glucagon antagonist synthetic sequences.

Ester Specificity
Method context
Dimethyl ester (MW 373.4) vs. diethyl (MW 401.5); Bayer route uses dimethyl
Dimethyl ester matches documented synthetic pathway
Diethyl may alter reactivity in subsequent steps
Ester Specificity Synthetic Intermediate Structure-Activity Relationship

Storage Stability Profile: Short-Term RT Stability with Recommended Long-Term −20 °C Storage

The compound is documented as soluble in chloroform, dichloromethane, and sparingly soluble in ethyl acetate [1]. According to the Biozol technical datasheet, it may be stored at room temperature for short-term use only; long-term storage is recommended at −20 °C, with centrifugation of the original vial prior to cap removal to maximize product recovery . This storage profile is consistent with the compound's relatively high computed LogP (4.71) and moderate polarity (PSA 65.49 Ų), which confer solubility in medium-polarity organic solvents but also necessitate protection from prolonged ambient conditions .

Storage Stability
Data to verify
Short-term RT; long-term −20°C; soluble in CHCl₃, DCM
Supports procurement and inventory planning
Centrifuge vial before opening; supplier datasheet
Stability Storage Conditions Procurement Logistics

Procurement-Driven Application Scenarios


Glucagon Receptor Antagonist Synthesis

This compound is the documented aromatic pyridine intermediate for the Bayer 4-aryl-pyridine glucagon receptor antagonist program [1][2]. The fully oxidized pyridine ring serves as the electrophilic scaffold for subsequent 5-position functionalization (hydroxyalkyl introduction) leading to potent antagonists with IC₅₀ values ultimately reaching 10–25 nM in optimized derivatives [3]. The quantitative yield advantage of the methyl nitrite oxidation route (86–98%, validated at 750 g scale) makes this specific CAS number the preferred procurement form when following the published Bayer synthetic sequence [4].

Cerivastatin-Related Pyridine Core Synthesis

The 4-(4-fluorophenyl)-2,6-diisopropyl-pyridine core is a structural motif found in cerivastatin (Baycol), where the pyridine ring bears a 5-methoxymethyl and a 3-heptenoate side chain [5]. While CAS 122549-42-2 itself is the 3,5-dicarboxylate rather than the final statin scaffold, the differentiated dimethyl ester groups at positions 3 and 5 provide orthogonal handles for selective reduction and functionalization, distinguishing it from the diethyl ester analog for cheminformatic library enumeration and medicinal chemistry exploration of pyridine-based HMG-CoA reductase inhibitor analogs.

Quality Control Reference Standard

The distinct melting point (84–85 °C) and LogP (4.71) of the aromatic pyridine provide unambiguous analytical differentiation from the 1,4-dihydropyridine precursor (MP 113–117 °C, LogP 4.01) [6][7]. Procurement of the pure, well-characterized crystalline solid (white crystalline solid, ≥95% purity) enables its use as a reference standard for HPLC and melting point-based batch release testing, ensuring that the oxidative aromatization step has gone to completion before committing valuable reagents to downstream transformations .

Focused Compound Library Synthesis

The narrow SAR established by Smith et al. (2002) demonstrated that only small substituents at the 3′- and 4′-positions of the 4-aryl ring are tolerated for glucagon receptor binding, with the 4′-fluoro substituent being specifically productive (e.g., 4′-fluoro-2′-hydroxy analogue 33, IC₅₀ = 190 nM) [2]. The dimethyl ester provides a convenient, readily functionalized scaffold for parallel medicinal chemistry efforts exploring variations at the 3,5-ester positions or the 4-aryl ring, with the quantitative process chemistry data (86–98% yield) supporting cost-effective procurement at scale for library production [4].

Application
Selection Property
Validation Focus
Glucagon antagonist synthesis
Aromatic pyridine electrophile; documented Bayer route
Confirm oxidation state and ester identity
HMG-CoA reductase inhibitor analog synthesis
4-(4-fluorophenyl)-2,6-diisopropyl-pyridine core
Selective ester reduction feasibility
QC reference standard
Distinct melting point and LogP
Batch release testing by melting point
Focused library synthesis
Narrow SAR at 4-aryl ring; dimethyl ester handles
Parallel chemistry compatibility
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